1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE

Descripción general

Descripción

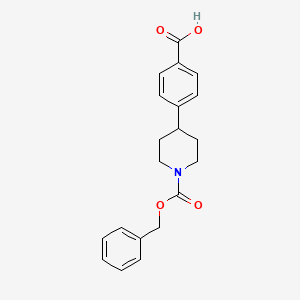

1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol It is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further connected to a benzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available precursors. One common method involves the cyclization of appropriate amines with dihaloalkanes.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Attachment to the Benzoic Acid Moiety: The final step involves coupling the piperidine derivative with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that 1-CBZ-4-(4-carboxy-phenyl)-piperidine exhibits significant antiviral properties. Studies have shown that derivatives of piperidine can inhibit viral fusion processes, making them potential candidates for antiviral drug development. The compound's structure allows it to interact effectively with viral proteins, potentially disrupting their function and preventing infection .

PROTAC Development

This compound serves as a valuable linker molecule in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation via the proteasome. The benzyloxycarbonyl group acts as a protective group for the amine functionality in the piperidine ring, facilitating further functionalization to bind to specific proteins of interest (POIs).

Anticancer Potential

Similar compounds have demonstrated anticancer properties, suggesting that this compound may also hold promise in oncology. The structural characteristics allow it to engage with various biological targets associated with cancer cell proliferation and survival.

Synthetic Routes

Several synthesis methods have been explored for this compound. These include:

- Ugi Reaction : A multi-component reaction involving isocyanides and amines.

- Functionalization : The amine functionality can be further modified to enhance binding affinity to biological targets .

Comparison with Related Compounds

To understand its unique properties better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-4-piperidone | Benzyl group on piperidine | Antiviral and antibacterial |

| 4-Fluoro phenyl(4-methyl piperidin) | Fluorine substitution on phenyl | Antimicrobial and antioxidant |

| N-benzyl 4-piperidone | Benzyl substitution at nitrogen | Antiviral activity against influenza |

Uniqueness : While these compounds share similar frameworks, the specific combination of functional groups in this compound distinguishes it in terms of potential applications in drug design and development.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antiviral Efficacy : A study published in Nature highlighted its effectiveness against the influenza virus by demonstrating low micromolar activity against H1N1 strains .

- PROTAC Applications : Research outlined in Journal of Medicinal Chemistry discussed how this compound can enhance the efficiency of PROTACs targeting specific oncogenic proteins.

- Anticancer Properties : Investigations into its potential as an anticancer agent revealed promising results in inhibiting tumor growth in vitro .

Mecanismo De Acción

The mechanism of action of 1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the piperidine ring may interact with specific binding sites on proteins. The benzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

4-(Piperidin-4-yl)benzoic acid hydrochloride: Lacks the benzyloxycarbonyl group, making it less bulky and potentially less selective in binding.

Uniqueness

1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE is unique due to the presence of the benzyloxycarbonyl group, which can provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it a valuable tool in the design of selective inhibitors and other bioactive molecules.

Actividad Biológica

1-CBZ-4-(4-carboxy-phenyl)-piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a piperidine ring substituted with a benzyloxycarbonyl (CBZ) group and a carboxyphenyl moiety, this compound exhibits potential as an antiviral agent, as well as properties that may be beneficial in anticancer and antimicrobial applications.

- Molecular Formula : C20H21NO4

- Molecular Weight : 339.39 g/mol

- CAS Number : 885274-62-4

Biological Activities

This compound exhibits several biological activities, primarily noted for its antiviral properties. Research indicates that derivatives of piperidine can effectively inhibit viral fusion processes, making them promising candidates for antiviral drug development. This compound's structure allows it to interact with viral proteins, potentially disrupting their function and preventing infection.

Antiviral Activity

The compound has been shown to inhibit the fusion of viral membranes, which is a critical step in the viral life cycle. Studies suggest that similar piperidine derivatives can target mechanisms involved in viral entry and replication, particularly against influenza viruses .

The mechanism by which this compound exerts its antiviral effects involves:

- Binding to Viral Proteins : The structural features of the compound facilitate effective binding to viral proteins, inhibiting their functional capabilities.

- Disruption of Viral Fusion : By interfering with the fusion processes essential for viral entry into host cells, the compound may prevent subsequent infection.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-4-piperidone | Benzyl group on piperidine | Antiviral and antibacterial |

| 4-Fluoro phenyl(4-methyl piperidin) | Fluorine substitution on phenyl | Antimicrobial and antioxidant |

| N-benzyl 4-piperidone | Benzyl substitution at nitrogen | Antiviral activity against influenza |

Uniqueness : While these compounds share similar piperidine frameworks, the specific combination of functional groups in this compound distinguishes it in terms of potential applications in drug design and development.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays. For example:

- Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduces viral load in infected cell lines, showcasing an EC50 value comparable to established antiviral drugs.

- Cytotoxicity Assessment : Cytotoxicity assays indicated that while the compound exhibits potent antiviral effects, it maintains a favorable safety profile with minimal cytotoxic effects on non-infected cells .

Propiedades

IUPAC Name |

4-(1-phenylmethoxycarbonylpiperidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-19(23)18-8-6-16(7-9-18)17-10-12-21(13-11-17)20(24)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOKKIBZXDQKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678168 | |

| Record name | 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-62-4 | |

| Record name | 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.